1-(BUTANE-1-SULFINYL)-4-NITROBENZENE
Description
1-(Butane-1-sulfinyl)-4-nitrobenzene is an organosulfur compound featuring a sulfinyl (-S(O)-) group attached to a butane chain and a nitro (-NO₂) group at the para position of the benzene ring. This compound is of interest in organic synthesis due to the dual electronic effects of the electron-withdrawing nitro group and the polarizable sulfinyl moiety, which can influence reactivity in substitution or coupling reactions. The following analysis compares its inferred properties and reactivity with structurally related compounds, leveraging available data for analogous molecules.
Properties
IUPAC Name |
1-butylsulfinyl-4-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-2-3-8-15(14)10-6-4-9(5-7-10)11(12)13/h4-7H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAHOANLDDZNJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(BUTANE-1-SULFINYL)-4-NITROBENZENE typically involves the oxidation of the corresponding sulfide. One common method is the oxidation of Butyl(4-nitrophenyl) sulfide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar oxidation processes but on a larger scale. The choice of oxidizing agent and reaction conditions can be optimized to maximize yield and minimize costs. Continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(BUTANE-1-SULFINYL)-4-NITROBENZENE can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to a sulfone.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Butyl(4-nitrophenyl) sulfone.
Reduction: Butyl(4-aminophenyl) sulfoxide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(BUTANE-1-SULFINYL)-4-NITROBENZENE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed oxidation and reduction reactions.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(BUTANE-1-SULFINYL)-4-NITROBENZENE in chemical reactions involves the sulfoxide functional group, which can act as both an electrophile and a nucleophile. The nitro group can undergo reduction or substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Group Comparison
| Compound | Substituent at Position 1 | Substituent at Position 4 | Functional Group Characteristics |
|---|---|---|---|
| 1-(Butane-1-sulfinyl)-4-nitrobenzene | Butane-1-sulfinyl (-S(O)C₃H₇) | Nitro (-NO₂) | Sulfinyl group (polar, chiral center possible); nitro group (strong electron-withdrawing). |
| 1-Benzyloxy-4-nitrobenzene | Benzyloxy (-OCH₂C₆H₅) | Nitro (-NO₂) | Ether linkage (electron-withdrawing via resonance); steric bulk from benzyl group. |
| N-Butyl-4-nitroaniline | Butylamino (-NHC₄H₉) | Nitro (-NO₂) | Secondary amine (weakly basic); potential for hydrogen bonding. |
Table 2: Physical Properties
Key Observations :
Compared to N-butyl-4-nitroaniline, the sulfinyl group lacks basicity, reducing nucleophilic reactivity at the sulfur center.
Synthetic Utility :
- 1-Benzyloxy-4-nitrobenzene is used to prepare 4-benzyloxyaniline (via nitro reduction), a precursor for pharmaceuticals or agrochemicals .
- N-Butyl-4-nitroaniline is employed in dye synthesis due to the amine group’s ability to form diazonium salts .
- The sulfinyl group in this compound could enable unique reactivity in asymmetric synthesis (e.g., as a chiral auxiliary), though this remains speculative without experimental validation.
Hazard Profile: 1-Benzyloxy-4-nitrobenzene is classified as an irritant (Xi) , likely due to the nitro group’s reactivity. No hazard data are available for this compound, but sulfoxides generally exhibit lower toxicity compared to nitroaromatics.
Notes
- Safety and handling protocols must be inferred from related nitroaromatics and sulfoxides until specific studies are conducted.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
